![molecular formula C6H10ClN3 B1628679 1,3,5-Benzenetriamine, hydrochloride CAS No. 88010-00-8](/img/structure/B1628679.png)
1,3,5-Benzenetriamine, hydrochloride
Overview
Description
1,3,5-Benzenetriamine, hydrochloride (CAS Number: 88010-00-8) is a chemical compound with the IUPAC name benzene-1,3,5-triamine hydrochloride . It is also known by the synonym benzene-1,3,5-triaminexhydrochloride . The molecular formula is C₆H₉N₃·HCl , and its molecular weight is 159.62 g/mol . This compound is a derivative of benzene and contains three amino groups attached to the benzene ring .
Synthesis Analysis
The synthesis of 1,3,5-Benzenetriamine, hydrochloride involves the reaction of benzene-1,3,5-triamine (an aromatic amine) with hydrochloric acid (HCl). The resulting product is the hydrochloride salt of the triamine. The synthesis can be carried out under controlled conditions in the laboratory .
Molecular Structure Analysis
1,3,5-Benzenetriamine, hydrochloride has a planar, cyclic structure with three amino groups (-NH₂) attached to the benzene ring. The hydrochloride salt forms due to the protonation of one of the amino groups by HCl. The molecular structure is crucial for understanding its reactivity and interactions with other molecules .
Chemical Reactions Analysis
1,3,5-Benzenetriamine, hydrochloride can participate in various chemical reactions, including nucleophilic substitution, condensation reactions, and coordination chemistry. Its amino groups can react with electrophiles, forming new compounds. Additionally, it can serve as a ligand in coordination complexes .
Physical And Chemical Properties Analysis
Future Directions
Research on 1,3,5-Benzenetriamine, hydrochloride continues to explore its applications in organic synthesis, coordination chemistry, and material science. Future studies may focus on its catalytic properties, potential pharmaceutical applications, and modifications to enhance its reactivity .
For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by AA BLOCKS, INC .
properties
IUPAC Name |
benzene-1,3,5-triamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHDRXSTMDYFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614340 | |
Record name | Benzene-1,3,5-triamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Benzenetriamine, hydrochloride | |
CAS RN |
638-09-5, 88010-00-8 | |
Record name | 1,3,5-Benzenetriamine, hydrochloride (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,3,5-triamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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